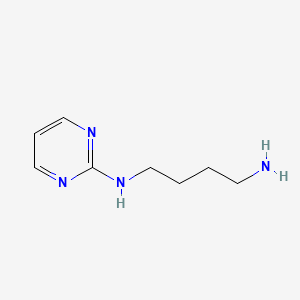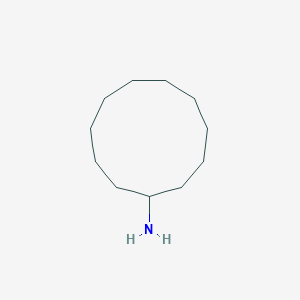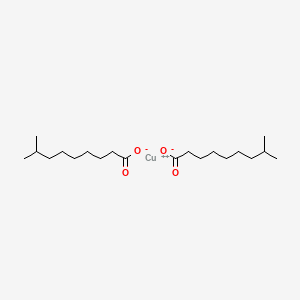![molecular formula C15H18N2O2 B12896224 3-{5-[(Morpholin-4-yl)methyl]furan-2-yl}aniline CAS No. 89260-56-0](/img/structure/B12896224.png)
3-{5-[(Morpholin-4-yl)methyl]furan-2-yl}aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-(Morpholinomethyl)furan-2-yl)aniline is an organic compound that features a furan ring substituted with a morpholinomethyl group and an aniline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(Morpholinomethyl)furan-2-yl)aniline typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors such as 1,4-dicarbonyl compounds.
Introduction of the Morpholinomethyl Group: This step involves the reaction of the furan derivative with morpholine and formaldehyde under acidic or basic conditions to form the morpholinomethyl group.
Attachment of the Aniline Moiety: The final step involves the coupling of the morpholinomethyl furan derivative with aniline through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of 3-(5-(Morpholinomethyl)furan-2-yl)aniline may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
3-(5-(Morpholinomethyl)furan-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products
Oxidation: Furanones or other oxygenated derivatives.
Reduction: Amines or other reduced forms.
Substitution: Halogenated or nitrated derivatives of the aniline moiety.
Wissenschaftliche Forschungsanwendungen
3-(5-(Morpholinomethyl)furan-2-yl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.
Wirkmechanismus
The mechanism of action of 3-(5-(Morpholinomethyl)furan-2-yl)aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The furan ring and morpholinomethyl group can contribute to the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Furan Derivatives: Compounds like 2-furylmethylamine and 5-methylfurfural share the furan ring structure.
Morpholine Derivatives: Compounds such as morpholine and N-methylmorpholine contain the morpholine moiety.
Aniline Derivatives: Compounds like p-phenylenediamine and N-methylaniline feature the aniline group.
Uniqueness
3-(5-(Morpholinomethyl)furan-2-yl)aniline is unique due to the combination of the furan ring, morpholinomethyl group, and aniline moiety in a single molecule. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.
Eigenschaften
CAS-Nummer |
89260-56-0 |
|---|---|
Molekularformel |
C15H18N2O2 |
Molekulargewicht |
258.32 g/mol |
IUPAC-Name |
3-[5-(morpholin-4-ylmethyl)furan-2-yl]aniline |
InChI |
InChI=1S/C15H18N2O2/c16-13-3-1-2-12(10-13)15-5-4-14(19-15)11-17-6-8-18-9-7-17/h1-5,10H,6-9,11,16H2 |
InChI-Schlüssel |
HWIMSOOVHMHJRX-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1CC2=CC=C(O2)C3=CC(=CC=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Methyl-1,2,3,4-tetrahydrodibenzo[b,d]furan](/img/structure/B12896150.png)
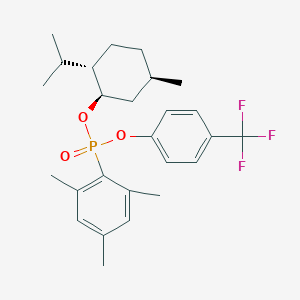


![1H-Indole-2-carboxamide, 5-chloro-3-[(4-chlorophenyl)thio]-](/img/structure/B12896175.png)
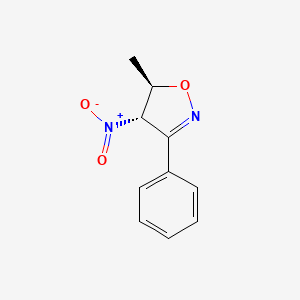
![(2R,3aS,6aS)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B12896192.png)
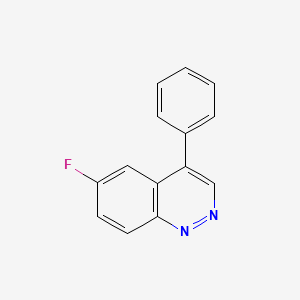
![[(5,7-Dibromo-2-methylquinolin-8-yl)oxy]acetonitrile](/img/structure/B12896196.png)
